4-Fluoro-3-formyl-2-methoxybenzonitrile
Description
4-Fluoro-3-formyl-2-methoxybenzonitrile is a substituted aromatic compound featuring a benzene ring with four distinct functional groups:
- Fluoro at position 4 (electron-withdrawing group).
- Formyl at position 3 (reactive aldehyde for condensation reactions).
- Methoxy at position 2 (electron-donating group).
- Nitrile at position 1 (polar functional group influencing solubility and reactivity).
The fluorine substituent enhances lipophilicity and may alter electronic properties compared to non-fluorinated analogs.
Properties
Molecular Formula |
C9H6FNO2 |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
4-fluoro-3-formyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C9H6FNO2/c1-13-9-6(4-11)2-3-8(10)7(9)5-12/h2-3,5H,1H3 |
InChI Key |
JNJZQSBRRVYBMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C=O)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between 4-fluoro-3-formyl-2-methoxybenzonitrile and its closest analogs:
Key Observations:
Fluorine vs. Hydrogen: The addition of fluorine at position 4 increases molecular weight by ~18 g/mol compared to 4-formyl-3-methoxybenzonitrile.
Methoxy Position : In 4-fluoro-2-methoxybenzonitrile, the methoxy group at position 2 (instead of 3) alters steric and electronic effects, which could influence regioselectivity in further functionalization .
Amino/Chloro Substitution: 2-Amino-4-chloro-5-methoxybenzonitrile demonstrates how replacing fluorine with chlorine and adding an amino group significantly increases molecular weight and polarity, impacting solubility .
Physical and Chemical Properties
4-Formyl-3-methoxybenzonitrile (Non-fluorinated analog):
The fluorinated analog (this compound) is expected to have a higher density (~1.25–1.30 g/cm³) due to fluorine’s atomic mass. Its boiling point may slightly increase due to enhanced dipole-dipole interactions, though steric effects from substituents could offset this trend.
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